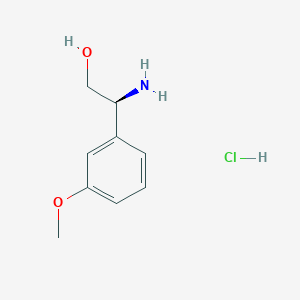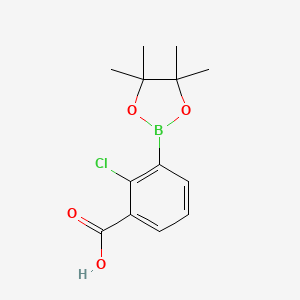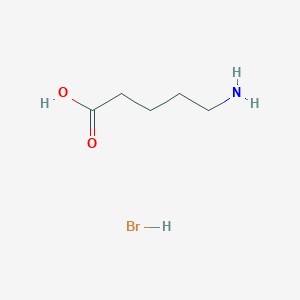
5-Aminovaleric Acid Hydrobromide (Low water content)
Vue d'ensemble
Description
5-Aminovaleric Acid Hydrobromide (Low water content), also known as 5-Aminovaleric Acid Hydrobromide (Low water content), is a useful research compound. Its molecular formula is C5H12BrNO2 and its molecular weight is 198.06 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Aminovaleric Acid Hydrobromide (Low water content) is 197.00514 g/mol and the complexity rating of the compound is 72.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Aminovaleric Acid Hydrobromide (Low water content) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminovaleric Acid Hydrobromide (Low water content) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Production and Industrial Applications
- 5-Aminovaleric acid (5AVA) is a significant five-carbon platform chemical used in the synthesis of polymers and other industrial chemicals. It can be produced from l-lysine through metabolic engineering, with Corynebacterium glutamicum demonstrating enhanced fermentative production from glucose (Shin et al., 2016). Additionally, enzymatic production methods using l-lysine monooxygenase and 5-aminovaleramide amidohydrolase have been explored for increased efficiency (Liu et al., 2014).
Biocatalysis and Bioprocessing
- Escherichia coli has been used as a whole-cell biocatalyst for converting 5-aminovaleric acid to glutaric acid, an important C5 platform compound in the biochemical industry. Optimization of this process has been studied to enhance conversion yield and efficiency (Hong et al., 2018).
Pharmaceutical and Medical Research
- The compound has been investigated for its role in the modification of apolipoprotein B-100 in circulating low-density lipoprotein (LDL), suggesting potential implications in medical research and pharmaceutical applications (Pietzsch et al., 2000).
Material Science and Solar Cell Applications
- In the field of material science, 5-aminovaleric acid has been used to enhance the mechanical integrity of hybrid perovskite films, which is crucial in the development of more efficient and durable solar cells (Gutwald et al., 2020).
Chemical Engineering and Separation Processes
- The compound is also important in chemical engineering, especially in the separation processes of similar molecules, such as the separation of 5AVA and l-lysine, which is a significant challenge due to their structural similarity (Kim et al., 2020).
Nanotechnology and Biocompatibility
- In nanotechnology, gold nanoparticles stabilized with 5-aminovaleric acid have been studied for their biocompatibility and cellular uptake, indicating potential applications in medical imaging and drug delivery systems (Krpetić et al., 2010).
Safety and Hazards
Mécanisme D'action
- Enzymatic Conversion : 5AVA is enzymatically converted from l-lysine using two key enzymes:
- Interaction : These enzymes catalyze the conversion of l-lysine to 5AVA, resulting in the removal of the amino group .
- Downstream Effects : 5AVA can be further processed to produce δ-valerolactam (2-piperidone), which serves as a precursor for bio-based nylons .
- ADME Properties :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Analyse Biochimique
Biochemical Properties
5-Aminovaleric Acid Hydrobromide is involved in biochemical reactions, particularly in the enzymatic conversion of L-lysine . This process is facilitated by two key enzymes: lysine 2-monooxygenase and delta-aminovaleramidase . These enzymes interact with 5-Aminovaleric Acid Hydrobromide, catalyzing its conversion from L-lysine .
Cellular Effects
5-Aminovaleric Acid Hydrobromide has been observed to have effects on various types of cells and cellular processes. For instance, it has been associated with metabolic dysfunction related to obesity, diabetes, and fatty liver disease . Moreover, it has been suggested that higher levels of 5-Aminovaleric Acid Hydrobromide may be caused by inflammation-induced tissue damage, which increases the levels of lysine for intestinal microbiota and the release of 5-Aminovaleric Acid Hydrobromide .
Molecular Mechanism
The molecular mechanism of 5-Aminovaleric Acid Hydrobromide involves its interaction with biomolecules at the molecular level. The conversion of L-lysine to 5-Aminovaleric Acid Hydrobromide is facilitated by the enzymes lysine 2-monooxygenase and delta-aminovaleramidase . These enzymes bind to L-lysine and catalyze its conversion to 5-Aminovaleric Acid Hydrobromide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Aminovaleric Acid Hydrobromide can change over time. For instance, in a study involving the metabolic engineering of Corynebacterium glutamicum for enhanced production of 5-Aminovaleric Acid Hydrobromide, it was observed that the yield and productivity of 5-Aminovaleric Acid Hydrobromide achieved by recombinant E. coli strains remain very low .
Metabolic Pathways
5-Aminovaleric Acid Hydrobromide is involved in the metabolic pathway of L-lysine conversion . This process is facilitated by the enzymes lysine 2-monooxygenase and delta-aminovaleramidase .
Propriétés
IUPAC Name |
5-aminopentanoic acid;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.BrH/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNATNZPOLTKHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(=O)O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173111-73-2 | |
| Record name | 5-Aminovaleric Acid Hydrobromide (Low water content) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Aminovaleric Acid Hydrobromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2K92H8WY3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


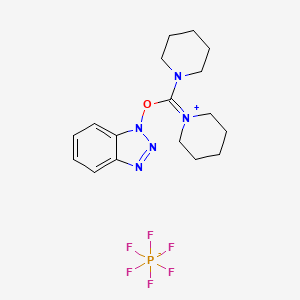

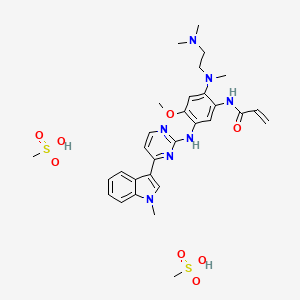
![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride](/img/structure/B3028447.png)
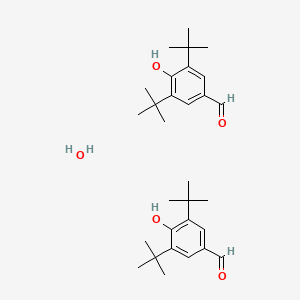
![(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid](/img/structure/B3028451.png)

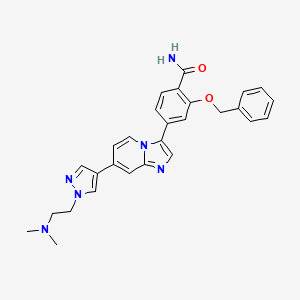
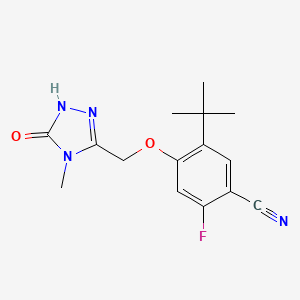


![tert-butyl N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B3028460.png)
